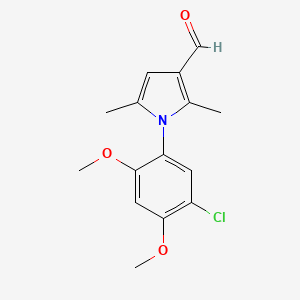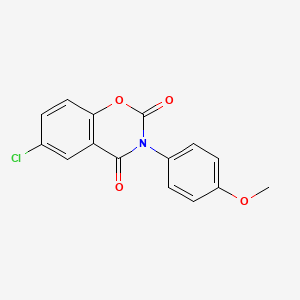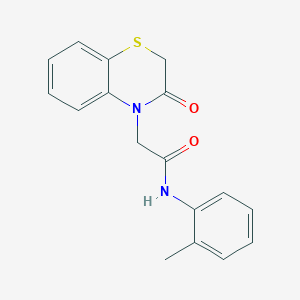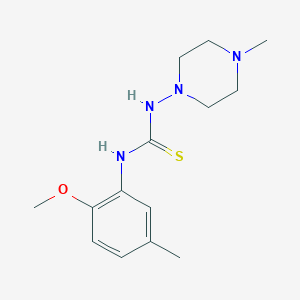
3-nitrobenzyl N-(phenylacetyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrobenzyl N-(phenylacetyl)glycinate, commonly known as NBPG, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of photoactivatable compounds, which can be activated by light to release biologically active molecules.
Wissenschaftliche Forschungsanwendungen
NBPG has been widely used in scientific research as a photoactivatable molecule. When exposed to light of a specific wavelength, NBPG releases glycine, which can then interact with biological molecules. This property makes NBPG a valuable tool for studying biological processes with high temporal and spatial resolution.
Wirkmechanismus
The mechanism of action of NBPG involves the release of glycine upon exposure to light. The released glycine can then interact with biological molecules such as receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, which can be studied using various techniques such as electrophysiology or imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBPG depend on the specific biological system being studied. However, some general effects of NBPG include changes in cellular signaling pathways, alterations in membrane potential, and modulation of synaptic transmission. These effects can be studied using various techniques such as patch-clamp electrophysiology or calcium imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NBPG in lab experiments is its ability to provide high temporal and spatial resolution. This allows for the study of biological processes with high precision. Additionally, NBPG can be used in a variety of biological systems, including neurons and other cells. However, one limitation of NBPG is its potential toxicity, which can affect the viability of cells or tissues being studied. Additionally, the use of NBPG requires specialized equipment and expertise, which can limit its accessibility to some researchers.
Zukünftige Richtungen
There are several future directions for research involving NBPG. One direction is the development of more efficient synthesis methods for NBPG, which can increase its accessibility to researchers. Additionally, there is potential for the development of new photoactivatable compounds with different chemical properties or release mechanisms. Finally, the use of NBPG in combination with other techniques such as optogenetics or chemogenetics can provide new insights into biological processes.
Synthesemethoden
The synthesis of NBPG involves the condensation of 3-nitrobenzyl chloride with N-(phenylacetyl)glycine in the presence of a base such as triethylamine. The resulting product is a white powder that can be purified by recrystallization. The chemical structure of NBPG is shown in Figure 1.
Eigenschaften
IUPAC Name |
(3-nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(10-13-5-2-1-3-6-13)18-11-17(21)24-12-14-7-4-8-15(9-14)19(22)23/h1-9H,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUXYDLFRZWPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)


![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)


![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)

